5-Fluorouracil-1-acetylpentane
Description
5-Fluorouracil-1-acetylpentane is a fluorinated uracil derivative characterized by a pentane side chain modified with an acetyl group at the 1-position of the 5-fluorouracil (5-FU) base. While 5-FU itself is a well-established antimetabolite chemotherapeutic agent used to treat cancers such as colorectal and breast cancer, the acetylpentane modification aims to alter pharmacokinetic properties, including solubility, metabolic stability, and tissue penetration .
Properties
CAS No. |
174582-13-9 |
|---|---|
Molecular Formula |
C11H15FN2O4 |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
pentyl 2-(5-fluoro-2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C11H15FN2O4/c1-2-3-4-5-18-9(15)7-14-6-8(12)10(16)13-11(14)17/h6H,2-5,7H2,1H3,(H,13,16,17) |
InChI Key |
FEODLFQIOZXXGY-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CN1C=C(C(=O)NC1=O)F |
Canonical SMILES |
CCCCCOC(=O)CN1C=C(C(=O)NC1=O)F |
Synonyms |
5-Fluorouracil-1-acetylpentane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure: 5-Fluorouracil (5-FU)
- Mechanism: 5-FU inhibits thymidylate synthase, disrupting DNA synthesis.
Analogous Uracil Derivatives
The evidence includes structurally related compounds, though none directly match 5-Fluorouracil-1-acetylpentane:
Key Comparison Points :
This contrasts with 5-Amino-6-(5'-phosphoribitylamino)uracil, which is highly hydrophilic .
Metabolic Stability : Acetyl groups often slow enzymatic degradation. For example, tegafur (a 5-FU prodrug with a tetrahydrofuryl moiety) has a half-life of 5–8 hours, far exceeding 5-FU .
Limitations of Current Evidence
The provided sources lack explicit data on 5-Fluorouracil-1-acetylpentane, including:
- Synthetic routes or purity assessments .
- In vitro/in vivo pharmacological profiles .
- Comparative efficacy or toxicity against 5-FU or other derivatives .
Recommended Research Directions
Synthesis and Characterization : Confirm the compound’s structure via NMR and mass spectrometry.
Solubility and Partition Coefficient Studies : Compare logP with 5-FU and tegafur.
Metabolic Profiling : Assess stability in human liver microsomes or DPD enzyme assays.
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